molecular formula C25H42ClNO2 B1682661 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride CAS No. 3039-71-2

3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride

Cat. No. B1682661
CAS RN: 3039-71-2
M. Wt: 424.1 g/mol
InChI Key: GZFYZYBWLCYBMI-MYZJJQSMSA-N
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Scientific Research Applications

U18666A has numerous scientific research applications, including:

Mechanism of Action

U18666A exerts its effects by inhibiting cholesterol transport within cells. It specifically targets the Niemann-Pick C1 protein, a lysosomal membrane protein responsible for exporting cholesterol derived from low-density lipoproteins. By inhibiting this protein, U18666A prevents the movement of cholesterol out of lysosomes, leading to the accumulation of cholesterol within these organelles. This mechanism is crucial for studying the pathophysiology of diseases related to cholesterol metabolism .

Biochemical Analysis

Biochemical Properties

U18666A is an inhibitor of cholesterol synthesis and cellular transport . It impairs the intracellular transport of low-density lipoprotein (LDL)-derived cholesterol in CHO cells . It blocks the ability of LDL-derived cholesterol to suppress HMG-CoA reductase and LDL receptor activity . This compound interacts with enzymes such as 3β-hydroxysterol-Δ (24)-reductase (DHCR24), thereby preventing cholesterol outflow from late endosomes and lysosomes .

Cellular Effects

U18666A has significant effects on various types of cells and cellular processes. It inhibits the egress of cholesterol from late endosomes and lysosomes, leading to the buildup of cholesterol in these organelles . This compound impacts the function of cholesterol trafficking to control the metabolism and transport of amyloid precursor proteins (APPs) . Treating cortical neurons with U18666A may provide a new in vitro model system for studying the underlying molecular process of neurodegenerative disorders .

Molecular Mechanism

U18666A blocks the activity of 3β-hydroxysterol-Δ (24)-reductase (DHCR24), a key enzyme in the cholesterol biosynthesis pathway . This inhibition prevents cholesterol outflow from late endosomes and lysosomes . It also prevents the downregulation of LDL receptors that are induced by LDL .

Temporal Effects in Laboratory Settings

The effects of U18666A on cholesterol metabolism and transport have been studied over time in laboratory settings. It has been found that low concentrations of U18666A reduced 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase activity in culture medium, but that activity was restored at higher drug concentrations .

Metabolic Pathways

U18666A is involved in the cholesterol biosynthesis pathway, where it inhibits the enzyme 3β-hydroxysterol-Δ (24)-reductase (DHCR24) . This inhibition disrupts the normal flow of cholesterol through this pathway.

Transport and Distribution

U18666A inhibits the transport of LDL-derived cholesterol, blocking its distribution within cells . It prevents the egress of cholesterol from late endosomes and lysosomes, leading to the buildup of cholesterol in these organelles .

Subcellular Localization

U18666A localizes to late endosomes and lysosomes, where it inhibits the egress of cholesterol . This leads to the accumulation of cholesterol in these organelles .

Preparation Methods

The synthesis of U18666A involves several steps, starting with the preparation of the steroid backbone. The key synthetic route includes the introduction of the diethylamino ethoxy group at the 3-position of the androst-5-en-17-one structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

U18666A undergoes various chemical reactions, including:

    Oxidation: U18666A can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on U18666A, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the U18666A molecule, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

U18666A is unique in its ability to inhibit cholesterol transport with high potency. Similar compounds include:

    Imipramine: Another cationic amphiphile, but less potent than U18666A.

    AY-9944: A compound that also affects cholesterol metabolism but has different effects on sterol levels compared to U18666A.

The uniqueness of U18666A lies in its specific inhibition of the Niemann-Pick C1 protein and its high potency in blocking cholesterol export from lysosomes .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24;/h7,19-22H,5-6,8-17H2,1-4H3;1H/t19-,20-,21-,22-,24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFYZYBWLCYBMI-MYZJJQSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046904
Record name 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3039-71-2
Record name 3-Beta-(2-(diethylamino)ethoxy)androst-5-en-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U 18666A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.BETA.-(2-DIETHYLAMINOETHOXY)ANDROST-5-EN-17-ONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0DPR5J8ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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